molecular formula C18H19N7O B10989198 N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide

N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide

Cat. No.: B10989198
M. Wt: 349.4 g/mol
InChI Key: MXCRKJJZSPXLCF-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is a complex organic compound that combines structural elements from indole and purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide typically involves the coupling of tryptamine derivatives with purine-based compounds. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides due to its efficiency and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide is unique due to its combination of indole and purine moieties, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide

InChI

InChI=1S/C18H19N7O/c26-15(6-8-20-17-16-18(23-10-22-16)25-11-24-17)19-7-5-12-9-21-14-4-2-1-3-13(12)14/h1-4,9-11,21H,5-8H2,(H,19,26)(H2,20,22,23,24,25)

InChI Key

MXCRKJJZSPXLCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCNC3=NC=NC4=C3NC=N4

Origin of Product

United States

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